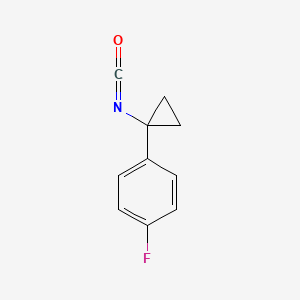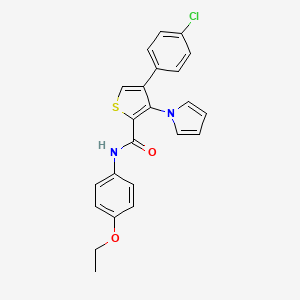
5-环丙基-N,1-二苯基-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide, also known as CPDPC, is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields. CPDPC is a triazole derivative, which has been synthesized through a series of chemical reactions.
科学研究应用
合成和结构分析
- 三唑衍生物,包括具有环丙基和二苯基基团的衍生物,是通过钌催化的环加成和 1,3-偶极环加成反应等方法合成的。这些过程对于生成肽模拟物和生物活性化合物中使用的三唑基支架至关重要,展示了区域控制环加成和制备含三唑肽的氨基酸 (Ferrini et al., 2015); (Yen et al., 2016).
- 类似的三唑衍生物“5-环丙基-N-(2-羟乙基)-1-(4-甲苯基)-1H-1,2,3-三唑-4-甲酰胺”的结构分析突出了分子几何形状,包括环丙基和苯环的取向,以及在晶体结构中形成无限带状的晶体相互作用,强调了分子结构在确定化合物的性质和潜在应用中的重要性 (Pokhodylo et al., 2021).
在科学研究中的应用
- 三唑衍生物已被探索用于制造新材料的潜力,例如有序聚合物的合成。涉及双(4-硝基苯基)邻苯二甲酸酯和哌嗪等组分的直接缩聚方法证明了三唑化合物在聚合物科学中的多功能性,从而产生具有特定结构顺序和潜在独特物理性质的材料 (Yu et al., 1999).
- 三唑衍生物的化学延伸到生物活性的领域,研究调查了它们的抗菌特性。已经合成新型 1H-1,2,3-三唑-4-甲酰胺并针对主要病原体进行了评估,显示出对各种细菌和真菌菌株的中等至良好活性,展示了三唑衍生物在抗菌研究中的潜力 (Pokhodylo et al., 2021).
作用机制
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
It is known that triazole compounds can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Triazole compounds are known to have a broad range of therapeutic applications across scientific disciplines .
Pharmacokinetics
It is known that triazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
It is known that triazole compounds have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
It is known that the sorption to aerosols, atmospheric oxidation, and soil adsorption coefficient can affect the environmental behavior of triazole compounds .
未来方向
生化分析
Biochemical Properties
5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit enzymes like alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent substrate binding.
Cellular Effects
The effects of 5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . It affects key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and metabolic changes that favor cell death over survival.
Molecular Mechanism
At the molecular level, 5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This binding is often facilitated by the formation of hydrogen bonds and van der Waals interactions . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function, although the exact duration of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with off-target proteins and the accumulation of toxic metabolites.
Metabolic Pathways
5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolism of this compound can lead to the formation of active metabolites that retain biological activity. These metabolites can further interact with various enzymes and proteins, influencing metabolic flux and altering metabolite levels in cells.
Transport and Distribution
Within cells and tissues, 5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide is crucial for its activity. It is predominantly found in the cytoplasm, where it interacts with cytosolic enzymes and proteins . It can also localize to other cellular compartments, such as the nucleus and mitochondria, depending on the presence of specific targeting signals or post-translational modifications. These localizations can influence the compound’s activity and function, contributing to its overall biological effects.
属性
IUPAC Name |
5-cyclopropyl-N,1-diphenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(19-14-7-3-1-4-8-14)16-17(13-11-12-13)22(21-20-16)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTACUZKVYAKIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


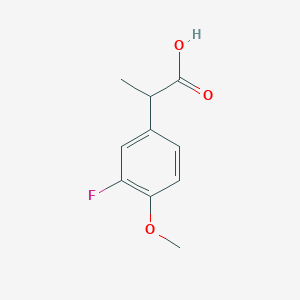


![N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012383.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B3012384.png)
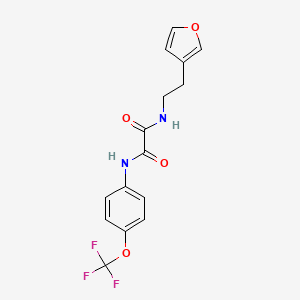
![2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B3012387.png)
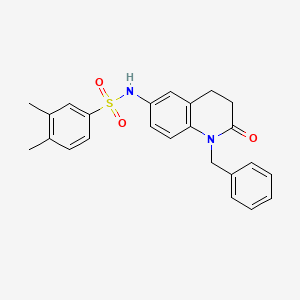
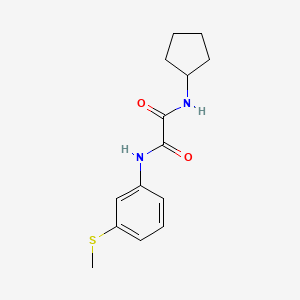
![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3012395.png)
